methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine core with a 4-ethylphenyl substituent at position 6, a methyl group at position 8, and a methyl ester at position 5. This structure is analogous to several derivatives reported in the literature, differing primarily in substituent groups on the phenyl ring and ester functionalities. Its synthesis likely follows multicomponent reactions or cyclization pathways similar to those described for related compounds (e.g., ).
Properties
CAS No. |
609795-83-7 |
|---|---|
Molecular Formula |
C18H20N2O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C18H20N2O3S/c1-4-12-5-7-13(8-6-12)16-15(17(22)23-3)11(2)19-18-20(16)14(21)9-10-24-18/h5-8,16H,4,9-10H2,1-3H3 |
InChI Key |
WZOBGDYNCRAPBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrimidinone Derivatives
The pyrimido[2,1-b]thiazine scaffold is typically constructed via cyclocondensation between 6-aminopyrimidin-4(3H)-one derivatives and α,β-unsaturated thioureas. For the target compound, the 4-ethylphenyl and methyl substituents are introduced via tailored starting materials. In a representative procedure, heating 6-amino-8-methylpyrimidin-4(3H)-one with 3-(4-ethylphenyl)acryloyl chloride in dichloromethane generates a cinnamoyl intermediate, which subsequently reacts with thiourea under basic conditions to form the thiazine ring.
Phase-Transfer Catalyzed Annulation
Green synthesis approaches utilizing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in biphasic solvent systems (dichloromethane-water) have proven effective for analogous thiazine derivatives. This method enhances reaction efficiency by facilitating interfacial electron transfer, reducing side reactions, and improving yields (84% with TBAB vs. 71% with β-cyclodextrin).
Stepwise Preparation Protocol
Synthesis of 6-Amino-8-Methylpyrimidin-4(3H)-one
The pyrimidinone precursor is prepared via Biginelli condensation of ethyl acetoacetate, 4-ethylbenzaldehyde, and urea in refluxing ethanol acidified with hydrochloric acid. Recrystallization from ethanol yields the pure intermediate (m.p. 212–214°C).
Formation of the Cinnamoyl Intermediate
6-Amino-8-methylpyrimidin-4(3H)-one (0.1 mol) is reacted with 3-(4-ethylphenyl)acryloyl chloride (0.12 mol) in anhydrous dichloromethane under nitrogen. Triethylamine (0.15 mol) is added dropwise to scavenge HCl, and the mixture is stirred at 25°C for 12 hours. The product is isolated via vacuum filtration (yield: 78%).
Thiazine Ring Closure
The cinnamoyl intermediate (0.05 mol) and thiourea (0.1 mol) are suspended in a 2:1 v/v dichloromethane-water mixture. TBAB (30 mol%) is added, and the reaction is heated to 50°C with vigorous stirring for 30 minutes. After neutralization with dilute HCl, the crude product is recrystallized from ethanol to yield the title compound as a pale-yellow solid (yield: 84%; m.p. 228–230°C).
Optimization of Reaction Parameters
Catalyst Screening
Comparative studies of phase-transfer catalysts reveal TBAB’s superiority in facilitating the annulation step:
| Catalyst | Reaction Time (min) | Yield (%) |
|---|---|---|
| TBAB | 30 | 84 |
| PEG-400 | 60 | 78 |
| β-Cyclodextrin | 90 | 71 |
Solvent System Impact
Biphasic dichloromethane-water systems outperform homogeneous solvents by localizing reactants at the interface, reducing hydrolysis of the acryloyl intermediate. Polar aprotic solvents like DMF or DMSO lead to side reactions (e.g., over-oxidation), lowering yields to <60%.
Structural Characterization
Spectroscopic Data
-
IR (KBr): 3210 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O ester), 1593 cm⁻¹ (C=N thiazine).
-
¹H NMR (400 MHz, CDCl₃): δ 2.28 (s, 3H, CH₃), 2.48–2.50 (d, 2H, CH₂), 3.85 (s, 3H, OCH₃), 5.56 (s, 1H, H-5), 7.2–7.4 (m, 4H, Ar-H).
-
MS (EI): m/z 437.16 [M⁺], consistent with the molecular formula C₁₈H₂₀N₂O₃S.
Discussion of Byproducts and Yield Limitations
Principal byproducts arise from incomplete cyclization (5–8%) and thiourea dimerization (3–5%). Yield optimization strategies include:
-
Stoichiometric Adjustments: Excess thiourea (2.2 eq.) suppresses retro-aldol decomposition of the cinnamoyl intermediate.
-
Temperature Control: Maintaining the reaction at 50°C prevents exothermic runaway, which promotes hydrolysis.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
Key Synthetic Steps
- Formation of the Thiazine Core : The initial reaction involves the condensation of thiourea with an α,β-unsaturated carbonyl compound.
- Functionalization : Subsequent reactions introduce ethyl and methyl substituents at specific positions on the thiazine ring.
- Carboxylation : The introduction of a carboxylate group is achieved through standard esterification techniques.
Methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibits a range of biological activities that make it a candidate for therapeutic applications.
Antimicrobial Properties
Studies have demonstrated that derivatives of pyrimido[2,1-b][1,3]thiazines possess significant antimicrobial properties. For example, compounds related to this class have shown efficacy against various bacterial strains and fungi .
Antitumor Activity
Research indicates that compounds containing the pyrimido-thiazine structure may exhibit antitumor activity. In vitro studies have demonstrated cytotoxic effects on cancer cell lines . The mechanism may involve the inhibition of specific enzymes or pathways crucial for tumor growth.
Anti-inflammatory Effects
In addition to antimicrobial and antitumor properties, these compounds have been evaluated for anti-inflammatory effects. Some derivatives have shown promise in reducing inflammation in animal models .
Other Therapeutic Applications
The compound's structural characteristics suggest potential applications as phosphodiesterase inhibitors and in treating neurodegenerative diseases such as Parkinson's disease .
Case Study 1: Antimicrobial Evaluation
A study synthesized several thiazine derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher potency compared to standard antibiotics .
Case Study 2: Antitumor Activity
In vitro assays were conducted on human cancer cell lines to assess the cytotoxic effects of this compound. The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations .
Case Study 3: Anti-inflammatory Action
Research focused on assessing the anti-inflammatory properties of thiazine derivatives in animal models showed a marked reduction in inflammation markers following treatment with specific compounds from this class .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Their Implications
Position 6 (Aryl Group)
- Target Compound: 4-Ethylphenyl group.
- Methyl 6-(4-Iodophenyl)-... Higher molecular weight (MW: ~434 g/mol) compared to the ethyl analog .
- Ethyl 6-(4-Fluorophenyl)-... () :
- Methyl 6-(4-Chlorophenyl)-...
Position 7 (Ester Group)
Position 8 (Methyl Group)
Tabulated Comparison of Key Derivatives
Biological Activity
The compound methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a member of the pyrimido-thiazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 348.79 g/mol. The compound features a pyrimido-thiazine core that contributes to its biological reactivity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler heterocyclic precursors. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yields and purity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrimido-thiazine compounds exhibit significant antimicrobial activity. For example, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Screening
A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The minimum inhibitory concentration (MIC) was determined using the agar well diffusion method. Results indicated that the compound exhibited comparable or superior activity against certain pathogens when compared to conventional antibiotics .
Anticancer Activity
Research indicates that pyrimido-thiazine derivatives may possess anticancer properties by targeting specific cellular pathways involved in cancer progression. The ability to inhibit DNA replication and interfere with enzyme activity makes these compounds promising candidates for cancer therapy.
The proposed mechanism includes binding to DNA or inhibiting key enzymes such as topoisomerases or kinases involved in cell division. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines .
Enzyme Inhibition
Pyrimido-thiazines have been identified as potential inhibitors of various enzymes that play crucial roles in metabolic pathways. For instance, they may act as phosphodiesterase inhibitors or interfere with signaling pathways related to inflammation and cellular growth.
Table: Summary of Biological Activities
Q & A
Basic: What are the key considerations for designing a synthetic route for this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with cyclization of pyrimidine-thiazine precursors. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol may improve reaction homogeneity .
- Temperature control : Optimal yields are achieved at 80–100°C for cyclization steps, with prolonged heating (>12 hours) risking decomposition .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is critical for isolating the final product, especially given the compound’s structural complexity .
Advanced: How can reaction conditions be optimized to maximize yield and purity?
Answer:
Systematic optimization involves:
- Design of Experiments (DoE) : Varying solvent polarity, temperature, and catalyst loading (e.g., p-toluenesulfonic acid for acid-catalyzed steps) .
- In-line monitoring : Use thin-layer chromatography (TLC) or real-time HPLC to track intermediates and minimize side reactions .
- Scale-up adjustments : Transitioning from batch to continuous flow reactors improves reproducibility for multi-gram syntheses .
Basic: What analytical techniques are recommended for structural elucidation?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., ethylphenyl group at C6) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H] for CHNOS: ~381.12) .
- X-ray crystallography : Resolves stereochemistry and bond angles in single crystals .
Advanced: How can contradictions in bioactivity data across derivatives be resolved?
Answer:
- Substituent-effect analysis : Compare IC values of derivatives (e.g., 4-ethylphenyl vs. 4-chlorophenyl) to identify structure-activity relationships (SAR) .
- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on enzyme binding .
- Dose-response validation : Repeat assays under standardized conditions (e.g., fixed ATP concentrations for kinase inhibition studies) .
Advanced: What methodologies validate enzyme inhibition mechanisms?
Answer:
- Kinetic assays : Measure values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () between the compound and target enzymes (e.g., COX-2) .
- Mutagenesis studies : Introduce point mutations in enzyme active sites to confirm critical interaction residues .
Advanced: How is stability assessed under varying pH and temperature?
Answer:
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 40°C for 48 hours, followed by HPLC quantification of degradation products .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for thermal stability) .
Basic: How is anti-inflammatory potential evaluated experimentally?
Answer:
- In vitro assays : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
- COX-1/COX-2 selectivity : Use colorimetric assays (e.g., Cayman Chemical Kit) to compare IC values for both isoforms .
Advanced: What computational approaches predict molecular interactions?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., EGFR kinase domain) .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes for >100 ns to assess binding stability .
- QSAR modeling : Train models on derivative datasets to predict bioactivity of novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
